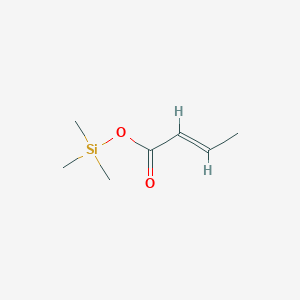

Trimethylsilyl crotonate

Descripción general

Descripción

Este compuesto ha llamado la atención debido a sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, antioxidantes y antimicrobianos . La glicirrisoflavona se caracteriza por su estructura química única, que incluye múltiples grupos hidroxilo y una cadena lateral prenilada .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La glicirrisoflavona se puede aislar de las raíces de Glycyrrhiza uralensis mediante una serie de técnicas cromatográficas. El proceso implica extraer las raíces con etanol, seguido de la fraccionación utilizando cromatografía en columna Diaion HP-20, cromatografía en columna de gel de sílice y cromatografía líquida de alto rendimiento preparativa (HPLC) . La estructura de la glicirrisoflavona se confirma mediante análisis de resonancia magnética nuclear (RMN) y espectrometría de masas (MS) .

Métodos de Producción Industrial: Si bien el método principal para obtener glicirrisoflavona es mediante la extracción de fuentes naturales, los avances en las técnicas de biotransformación han mostrado promesa. Por ejemplo, la cepa fúngica Aspergillus niger se ha utilizado para biotransformar la glicirrisoflavona, lo que lleva a la producción de varios metabolitos . Este método ofrece una alternativa ecológica a la síntesis química tradicional.

Análisis De Reacciones Químicas

Tipos de Reacciones: La glicirrisoflavona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La glicirrisoflavona se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la glicirrisoflavona en sus correspondientes derivados dihidro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan normalmente.

Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de acilo en condiciones básicas o ácidas.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen quinonas oxidadas, derivados dihidro reducidos y éteres y ésteres sustituidos .

Aplicaciones Científicas De Investigación

Group-Transfer Polymerization (GTP)

Trimethylsilyl crotonate is utilized in the group-transfer polymerization process, which is significant for producing polymers with controlled molecular weights and narrow polydispersity indices.

- Kinetic Modeling : Recent studies have developed kinetic models to understand the GTP mechanism involving this compound as a monomer. These models demonstrate that the activation energy for cyclization reactions exceeds that of propagation reactions, indicating the potential for optimizing reaction conditions .

Case Study: Kinetic Analysis of Polymerization

- Initiator Used : 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene.

- Catalyst : N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide.

- Temperature Conditions : Optimal polymerization occurs at temperatures below -40°C to minimize termination reactions.

Biochemical Research

Role in Protein Modification

this compound has been implicated in biochemical pathways involving protein lysine crotonylation, a post-translational modification that influences various biological processes.

- Biochemical Pathways : Lysine crotonylation plays a role in DNA replication, transcription, and cellular differentiation. The trimethylsilyl group enhances the stability and reactivity of the compound in biological systems.

Data Summary Table: Biological Effects of this compound

| Biological Process | Effect |

|---|---|

| DNA Replication | Modulates enzyme activity |

| Transcription | Influences gene expression |

| Cellular Differentiation | Affects stem cell differentiation |

Industrial Applications

Potential Uses in Pharmaceuticals and Agrochemicals

Due to its reactivity and ability to form stable derivatives, this compound is explored for applications in pharmaceuticals and agrochemicals.

- Pharmaceutical Applications : It may serve as a precursor for developing drugs targeting various diseases through its involvement in lysine crotonylation pathways.

- Agrochemical Applications : Its utility in synthesizing agrochemicals highlights its importance in agricultural science.

Mecanismo De Acción

La glicirrisoflavona ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: Elimina los radicales libres e inhibe las enzimas oxidativas, protegiendo así las células del daño oxidativo.

Actividad antiinflamatoria: La glicirrisoflavona inhibe la producción de citoquinas y enzimas proinflamatorias, reduciendo la inflamación.

Inhibición enzimática: El compuesto inhibe enzimas como la tirosinasa y la monoaminooxidasa, que están involucradas en la producción de melanina y la degradación de neurotransmisores, respectivamente.

Comparación Con Compuestos Similares

La glicirrisoflavona se puede comparar con otras isoflavonas similares como:

Licochalcona A: Conocida por sus potentes propiedades antiinflamatorias y antimicrobianas.

Isolicoflavonol: Exhibe fuertes efectos antioxidantes y anti-VIH.

Glicicumarina: Otro compuesto derivado del regaliz con una actividad antimicrobiana significativa.

Singularidad: La glicirrisoflavona destaca por su estructura prenilada única, que mejora su lipofilia y actividad biológica . Esta característica estructural contribuye a sus potentes efectos inhibitorios enzimáticos y a sus propiedades antimicrobianas de amplio espectro .

Actividad Biológica

Trimethylsilyl crotonate (TMSC) is an ester derivative of crotonic acid, characterized by the presence of a trimethylsilyl group. This compound has garnered attention due to its potential biological activities, particularly in the context of protein modification through lysine crotonylation. This article explores the biological activity of TMSC, focusing on its mechanisms of action, biochemical pathways, and implications in various biological processes.

Target of Action

TMSC primarily functions as a donor of crotonyl groups, facilitating the post-translational modification known as lysine crotonylation. This modification is crucial for regulating protein function and stability, impacting processes such as gene expression and cellular differentiation.

Mode of Action

The unique structure of TMSC allows for specific interactions with lysine residues on proteins. The carbon–carbon π-bond structure inherent in crotonic acid suggests that lysine crotonylation operates through distinct regulatory mechanisms compared to other lysine acylation types.

Biochemical Pathways

Lysine Crotonylation

Lysine crotonylation has been implicated in various biological processes, including:

- DNA replication and transcription

- Cell differentiation

- Developmental biology

This modification is particularly significant in histone proteins, where it influences chromatin dynamics and gene expression . For instance, studies have shown that certain proteins involved in pluripotency and metabolism exhibit high levels of crotonylation, indicating a role in maintaining stem cell characteristics .

Cellular Effects

Current research indicates that TMSC may influence cellular pathways through lysine crotonylation. For example:

- Histone Modification : Crotonylation affects histone acetylation levels and can enhance gene expression associated with pluripotency .

- Enzymatic Activity : Crotonylated enzymes involved in glycolysis and fatty acid metabolism demonstrate altered activity levels, suggesting that TMSC could modulate metabolic pathways .

Table 1: Summary of Biological Activities Associated with TMSC

Case Study: Crotonylome Profiling

A systematic profiling study identified numerous proteins undergoing crotonylation in mouse pluripotent stem cells. The findings revealed that these proteins were predominantly involved in central carbon metabolism and RNA biogenesis pathways. High levels of crotonyl-CoA were shown to promote proteasome activities, further emphasizing the role of TMSC in regulating critical cellular functions .

Propiedades

IUPAC Name |

trimethylsilyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRSIPIZCRNSAV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18269-64-2 | |

| Record name | Trimethylsilyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the γ-trimethylsilyl group in trimethylsilyl crotonates?

A1: The γ-trimethylsilyl group in trimethylsilyl crotonates plays a crucial role in their reactivity. [, ] This group enhances the selectivity of reactions by directing nucleophilic attack to the γ-carbon. This regioselectivity is valuable for constructing specific carbon-carbon bonds in organic synthesis. [, ]

Q2: What are the potential applications of γ-trimethylsilylated trimethylsilyl crotonates in organic synthesis?

A2: γ-Trimethylsilylated trimethylsilyl crotonates are versatile building blocks in organic synthesis. Their ability to undergo regioselective reactions, particularly cross-aldol reactions, makes them valuable for synthesizing complex molecules. [] They can act as precursors to various organic compounds, including those with potential applications in pharmaceuticals, agrochemicals, and materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.